



# Sabizabulin Hydrochloride Intraperitoneal Injection: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Sabizabulin, also known as VERU-111, is an investigational, first-in-class, oral agent that targets tubulin, a key component of the cytoskeleton.[1] By inhibiting microtubule polymerization, Sabizabulin disrupts critical cellular processes.[1] Its unique mechanism of action involves binding to the colchicine binding site on the  $\beta$ -subunit of tubulin and a novel site on the  $\alpha$ -subunit, leading to microtubule depolymerization and fragmentation.[2][3] This disruption affects not only mitosis in rapidly dividing cells, such as cancer cells, but also intracellular trafficking of viruses and androgen receptors, and the function of inflammatory cells.[2]

Sabizabulin has demonstrated potent anti-cancer activity in preclinical models of triple-negative breast cancer and castration-resistant prostate cancer, where it inhibits tumor growth, metastasis, and angiogenesis, and can overcome taxane resistance.[3][4][5] Furthermore, it has shown significant efficacy in reducing mortality in hospitalized patients with severe COVID-19 due to its dual antiviral and anti-inflammatory properties.[6][7][8] While clinical formulations are orally administered, preclinical in vivo studies may necessitate intraperitoneal (IP) injection for controlled delivery and evaluation.[3][6]



These application notes provide a detailed protocol for the preparation and intraperitoneal administration of **Sabizabulin hydrochloride** in rodent models, along with a summary of its mechanism of action and relevant preclinical data.

#### **Mechanism of Action**

Sabizabulin exerts its effects by disrupting microtubule dynamics, which are essential for multiple cellular functions. Its primary mechanism involves:

- Tubulin Binding: Sabizabulin binds to the colchicine site on β-tubulin and a unique site on α-tubulin.[3]
- Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.[9]
- Microtubule Depolymerization: It actively causes the depolymerization and fragmentation of existing microtubules.[3]

This disruption of the microtubule network leads to several downstream effects:

- Anti-mitotic Activity: Inhibition of mitotic spindle formation arrests cells in the G2/M phase of the cell cycle and induces apoptosis, thereby suppressing tumor cell proliferation.[2][3]
- Disruption of Intracellular Transport: Microtubules serve as tracks for the transport of cellular components. Sabizabulin impedes the trafficking of the androgen receptor into the nucleus and the movement of viral particles, contributing to its efficacy in prostate cancer and viral infections like SARS-CoV-2.[2]
- Anti-inflammatory Effects: The drug can inhibit the release of pro-inflammatory cytokines and disrupt the activities of inflammatory cells.[2][9]

# **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Mechanism of action of Sabizabulin.

# **Quantitative Data Summary**

While most clinical trials focus on oral administration, the following tables provide relevant data from preclinical and clinical studies to inform potential dosing for intraperitoneal injections in research models.[1][3][4][6]

Table 1: Sabizabulin Dosing in Preclinical and Clinical Studies



| Study Type                        | Model/Patie<br>nt<br>Population                          | Route of<br>Administrat<br>ion | Dosage                           | Key Finding                                                                | Reference |
|-----------------------------------|----------------------------------------------------------|--------------------------------|----------------------------------|----------------------------------------------------------------------------|-----------|
| Preclinical<br>(Breast<br>Cancer) | BT474<br>Orthotopic<br>Xenograft<br>Mouse Model          | Oral (PO)                      | 17 mg/kg                         | Significantly inhibited tumor growth compared to vehicle and paclitaxel.   | [4]       |
| Clinical<br>(Prostate<br>Cancer)  | Metastatic Castration- Resistant Prostate Cancer (mCRPC) | Oral                           | 32 mg daily<br>(Phase 3)         | Favorable safety profile with significant and durable antitumor activity.  | [1]       |
| Clinical<br>(Prostate<br>Cancer)  | mCRPC                                                    | Oral                           | 63 mg daily<br>(Phase 2)         | Well- tolerated, demonstrated cytostatic and cytotoxic antitumor activity. | [5]       |
| Clinical<br>(COVID-19)            | Hospitalized Adults with Moderate- Severe COVID-19       | Oral                           | 9 mg daily<br>(up to 21<br>days) | 55.2% relative reduction in deaths compared to placebo.[6]                 | [6][8]    |

# Experimental Protocol: Intraperitoneal (IP) Injection of Sabizabulin Hydrochloride



This protocol provides a generalized procedure for the IP administration of **Sabizabulin hydrochloride** in mice and rats. All procedures should be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

#### **Materials**

- Sabizabulin hydrochloride
- Sterile vehicle (e.g., 0.9% saline, PBS, or a solution containing DMSO and/or PEG, depending on solubility)
- Sterile syringes (1 mL or 3 mL)
- Sterile needles (25-27 gauge for mice; 23-25 gauge for rats)[10][11]
- 70% Isopropyl alcohol wipes
- · Weigh scale
- Appropriate personal protective equipment (PPE)

#### **Preparation of Sabizabulin Solution**

- Determine Solubility: Before preparing the injection solution, determine the solubility of Sabizabulin hydrochloride in the chosen vehicle. A common practice for compounds with low aqueous solubility is to first dissolve them in a small amount of DMSO and then dilute to the final concentration with saline or PBS.
- Calculate Dosage: Calculate the required volume for each animal based on its body weight and the desired dose (mg/kg).
  - Example Calculation: For a 10 mg/kg dose in a 25 g mouse, the total dose is 0.25 mg. If the solution concentration is 2.5 mg/mL, the injection volume would be 0.1 mL.
- Prepare Solution: Under sterile conditions (e.g., in a laminar flow hood), prepare the Sabizabulin solution. If using a co-solvent system, ensure the final concentration of the solvent (e.g., DMSO) is well-tolerated by the animals. Warm the solution to room or body temperature before injection to minimize discomfort.[10][12]



### **Animal Restraint and Injection Procedure**

The two-person technique is generally recommended for safety and accuracy.[10][11]

- Restraint (Mouse):
  - The first person restrains the mouse by scruffing the neck and back skin to immobilize the head and forelimbs. The tail is secured with the pinky finger of the same hand.
  - The mouse is tilted so its head is slightly lower than its hind end. This position allows the abdominal organs to shift cranially, reducing the risk of puncture.[11]
- Restraint (Rat):
  - Two-person technique (preferred): One person holds the rat's head between the index and middle fingers and wraps the remaining fingers around the thorax. The other hand secures the rear feet and tail.[10]
  - One-person technique: The rat can be wrapped in a towel, leaving the abdomen exposed.
     [10]
- Injection Site Identification:
  - The injection should be made in the lower right quadrant of the abdomen.[10][13] This location avoids the cecum, urinary bladder, and liver.[10][13] If multiple injections are required over time, alternating between the lower right and left quadrants may be considered, if approved by the IACUC.[10]
- Injection:
  - The second person swabs the injection site with a 70% alcohol wipe.
  - Insert the needle, bevel up, at a 30-40 degree angle into the identified lower quadrant.[10]
  - Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (no blood), the bladder (no urine), or the intestines (no yellowish/brown contents).[11]



- If aspiration is clear (negative pressure), slowly and steadily depress the plunger to administer the solution. The maximum recommended IP injection volume is typically 10 mL/kg for both mice and rats.[10]
- Withdraw the needle at the same angle it was inserted.
- Post-Injection Monitoring:
  - Return the animal to its cage and monitor for any immediate adverse reactions such as distress, bleeding, or signs of peritonitis.[14]
  - Continue to monitor the animals according to the experimental and institutional guidelines.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for intraperitoneal injection.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. Sabizabulin Wikipedia [en.wikipedia.org]
- 3. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptortargeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Oral Sabizabulin for High-Risk, Hospitalized Adults with Covid-19: Interim Analysis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hospitalhealthcare.com [hospitalhealthcare.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. research.uky.edu [research.uky.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- To cite this document: BenchChem. [Sabizabulin Hydrochloride Intraperitoneal Injection: Application Notes and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566203#sabizabulin-hydrochloride-intraperitoneal-injection-protocol]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com